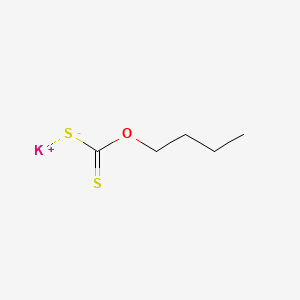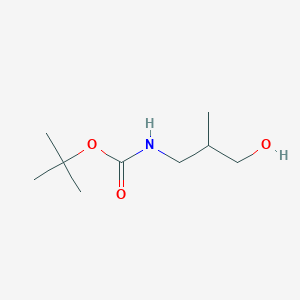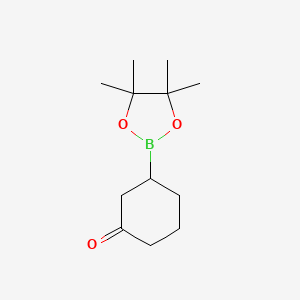
4-甲氧基异吲哚啉-1-酮
描述
4-Methoxyisoindolin-1-one is a chemical compound with the linear formula C9H9NO2 . It has a molecular weight of 163.18 and is used in diverse scientific research. Its applications range from drug development to material synthesis, making it a versatile tool for advancing knowledge and innovation.
Synthesis Analysis
The synthesis of 4-Methoxyisoindolin-1-one and its derivatives has been a subject of interest in recent years . A common method involves Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . This process is efficient and suitable for all MCRs under acidic conditions .
Molecular Structure Analysis
The molecular structure of 4-Methoxyisoindolin-1-one is represented by the InChI code 1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11) . This indicates that the molecule consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Physical and Chemical Properties Analysis
4-Methoxyisoindolin-1-one is a solid at room temperature . It is typically stored in a dry, sealed container .
科学研究应用
超声波辅助合成
4-甲氧基异吲哚啉-1-酮衍生物已采用超声波照射法合成,这是一种可持续且高效的方法。该方法以其高基团耐受性和产率为特征,使其适用于大规模合成。 这些衍生物由于其广泛的药理活性,是合成各种化合物的通用前体 .
药物分子开发
4-甲氧基异吲哚啉-1-酮的核心结构存在于几种天然产物和商业药物中。 它因其在具有广泛生物活性的生物活性分子中存在而特别引人注目,包括entonalactam C和fumadensine .
天然产物合成
该化合物在天然产物的合成中用作关键中间体。 其衍生物对于构建存在于众多天然产物中的复杂分子至关重要,这些天然产物具有重要的生物学和药理学性质 .
有机合成中的催化
4-甲氧基异吲哚啉-1-酮衍生物用于有机合成中的催化过程。 它们通过诸如串联氧化C-H活化和环化反应之类的反应促进复杂分子的形成,这些反应对于创建不同的分子结构至关重要 .
吲哚衍生物合成
吲哚是药物和天然产物中重要的杂环体系,可以从4-甲氧基异吲哚啉-1-酮衍生物合成。 这些衍生物在细胞生物学中起着至关重要的作用,并用于治疗包括癌症在内的各种疾病 .
先进的合成方法
最近的研究集中在开发用于异吲哚-1,3-二酮衍生物的新合成方法,这些衍生物与4-甲氧基异吲哚啉-1-酮密切相关。 这些方法包括Diels-Alder反应,它提供了有效获得这些化合物以用于进一步的药物和合成应用的方法 .
安全和危害
The safety information for 4-Methoxyisoindolin-1-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
未来方向
The future directions for research on 4-Methoxyisoindolin-1-one could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. For instance, the isoindolinone scaffold is found in a large variety of naturally occurring and synthetic, biologically and pharmaceutically active compounds . Therefore, the development of new synthetic methodologies for isoindolinones could lead to the discovery of new pharmacologically active compounds .
作用机制
Target of Action
Isoindoline-1-ones, a class of compounds to which 4-methoxyisoindolin-1-one belongs, have been found to interact with the human dopamine receptor d2
Mode of Action
The exact mode of action of 4-Methoxyisoindolin-1-one is currently unknown. Isoindoline-1-ones have been found to interact with the human dopamine receptor d2 This interaction could potentially lead to changes in the receptor’s activity, affecting the transmission of dopamine signals in the brain
Biochemical Pathways
Given its potential interaction with the dopamine receptor d2, it is plausible that it may affect dopaminergic pathways . These pathways play crucial roles in various brain functions, including reward, motivation, and motor control.
Pharmacokinetics
A study on isoindoline-1-ones suggests that these compounds have good properties as ligands of the dopamine receptor d2, indicating potential bioavailability .
Result of Action
Isoindoline-1-ones have been found to exert effects through dopaminergic pathways . This suggests that 4-Methoxyisoindolin-1-one may have similar effects, potentially influencing dopamine signaling in the brain.
Action Environment
A study on the synthesis of isoindoline-1-ones found that light irradiation improved the yields of these compounds . This suggests that environmental factors such as light could potentially influence the synthesis and possibly the action of 4-Methoxyisoindolin-1-one.
生化分析
Biochemical Properties
4-Methoxyisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, 4-Methoxyisoindolin-1-one can bind to specific receptors, modulating their signaling pathways. These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and receptor activities .
Cellular Effects
The effects of 4-Methoxyisoindolin-1-one on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, 4-Methoxyisoindolin-1-one can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Methoxyisoindolin-1-one exerts its effects through various mechanisms. It binds to active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to a decrease in the production of certain metabolites, thereby affecting metabolic pathways. Additionally, 4-Methoxyisoindolin-1-one can interact with DNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxyisoindolin-1-one have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods. Long-term studies have shown that 4-Methoxyisoindolin-1-one can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged inhibition of enzyme activity and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Methoxyisoindolin-1-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, 4-Methoxyisoindolin-1-one can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Methoxyisoindolin-1-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways underscores its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, 4-Methoxyisoindolin-1-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 4-Methoxyisoindolin-1-one is crucial for its activity. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, the compound can translocate to the nucleus, influencing gene expression by interacting with transcription factors. This dual localization enables 4-Methoxyisoindolin-1-one to modulate multiple cellular processes .
属性
IUPAC Name |
4-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNGVKRXGAJQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470360 | |
| Record name | 4-Methoxyisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366453-22-7 | |
| Record name | 2,3-Dihydro-4-methoxy-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366453-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















